molecular formula C19H12BrN5S B2994920 6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE CAS No. 924821-39-6

6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE

Cat. No.: B2994920
CAS No.: 924821-39-6
M. Wt: 422.3
InChI Key: HQCQSXLRJQFQFB-UHFFFAOYSA-N
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Description

6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE is a complex heterocyclic compound that features a quinoline core substituted with a bromo group, a methyl group, and a triazolothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 2-methylquinoline with bromine to introduce the bromo substituent. This is followed by the formation of the triazolothiadiazole ring through a cyclization reaction involving 3-phenyl-1,2,4-triazole and a suitable thiadiazole precursor .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE is unique due to its specific combination of substituents and the triazolothiadiazole moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

6-(6-bromo-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN5S/c1-11-9-15(14-10-13(20)7-8-16(14)21-11)18-24-25-17(22-23-19(25)26-18)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCQSXLRJQFQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)C3=NN4C(=NN=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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